molecular formula C8H8F3NO B13665309 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13665309
M. Wt: 191.15 g/mol
InChI Key: FMMJINKNZRGVOE-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylpyridine-Based Active Ingredients

The agrochemical utility of TFMP derivatives began with fluazifop-butyl , introduced in the 1980s as a selective herbicide targeting acetyl-CoA carboxylase in grasses. This breakthrough demonstrated the trifluoromethyl group’s ability to enhance lipid solubility and metabolic stability, enabling systemic translocation in plants. Subsequent innovations expanded TFMP applications:

  • 1990s–2000s : Derivatives like flazasulfuron (sulfonylurea herbicide) and flonicamid (insecticide) exploited TFMP’s electron-withdrawing effects to improve binding affinity to acetolactate synthase and chordotonal organs, respectively.
  • 2010s–2020s : Advances in regioselective synthesis enabled precise functionalization at the pyridine ring’s 3- and 5-positions. For example, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (patented in 2018) became a key intermediate for TRPA1 ion channel inhibitors, highlighting TFMP’s versatility.

A 2022 review identified 27 TFMP-containing agrochemicals with ISO common names, underscoring their global adoption. This progression reflects iterative improvements in synthetic methodologies, such as the use of diethyl malonate in nucleophilic aromatic substitution to install malonate groups at the pyridine 2-position.

Strategic Importance of this compound in Molecular Design

The This compound structure (PubChem CID: 89976728) exemplifies rational molecular design through synergistic substituent effects:

Substituent Position Role in Bioactivity
Trifluoromethyl 3 Enhances lipid solubility and metabolic resistance via strong C–F bonds and electron-withdrawing effects.
Methoxy 5 Improves water solubility and hydrogen-bonding capacity, facilitating interaction with polar enzyme active sites.
Methyl 2 Provides steric bulk to prevent off-target binding while stabilizing the pyridine ring’s conformation.

This configuration balances hydrophobicity and polarity, enabling efficient xylem mobility in plants while resisting photodegradation. For instance, methyl (E)-3-methoxy-2-[2-oxo-6-(trifluoromethyl)pyridine-1-yl(oxymethyl)phenyl] acrylate , a strobilurin fungicide analog, relies on the TFMP moiety to inhibit mitochondrial respiration in fungi. Similarly, compound A16 (a TFMP-piperazine derivative) activates phenylpropanoid biosynthesis in tobacco, inducing systemic resistance against viral pathogens.

Synthetic routes to This compound emphasize efficiency and scalability. A four-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine achieves a 31.1% overall yield via malonate alkylation, nitro reduction, bromination, and methoxylation. Recent innovations, such as using tributylstannyl intermediates for cross-coupling reactions, further streamline production.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-methoxy-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)3-6(13-2)4-12-5/h3-4H,1-2H3

InChI Key

FMMJINKNZRGVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Route via Halogenated Pyridine Intermediates

A common synthetic approach involves:

  • Starting from a suitably substituted pyridine, such as 2-methoxy-3-(trifluoromethyl)pyridine or 2-methyl-3-(trifluoromethyl)pyridine
  • Introducing halogen substituents (e.g., bromine or chlorine) at the 5-position to enable further functional group transformations

For example, the synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine involves bromination of 2-methoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid under inert atmosphere at room temperature for 18 hours. The product is isolated by solvent extraction, filtration, and column chromatography, yielding about 74%.

This brominated intermediate can be further functionalized to introduce the methyl group at the 2-position by cross-coupling or substitution reactions, enabling the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, a close analog to the target compound.

Methylation and Methoxylation Steps

The methoxy group at the 5-position can be introduced via nucleophilic aromatic substitution or methylation of hydroxylated pyridine intermediates. Alternatively, starting from 2-methyl-3-(trifluoromethyl)pyridine, selective methoxylation at the 5-position can be achieved by electrophilic substitution or transition metal-catalyzed coupling reactions.

Use of Diethyl Malonate for Pyridine Functionalization

A patented method describes the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine starting from diethyl malonate, which is deprotonated and reacted with suitable halogenated pyridine intermediates to build the substituted pyridine ring with trifluoromethyl and methyl substituents.

Detailed Preparation Process Example

Step Reagents and Conditions Description Yield / Notes
1 2-Methoxy-3-(trifluoromethyl)pyridine, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, trifluoroacetic acid, argon atmosphere Bromination at 5-position at 20°C for 18 h 74% yield of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine
2 Sodium hydrogencarbonate, n-heptane, ethyl acetate Work-up by neutralization and extraction Purification by column chromatography
3 Diethyl malonate, sodium hydride, organic solvent, cooling to 0°C Formation of enolate intermediate for ring functionalization Controlled addition over 30-60 min
4 Subsequent methylation or coupling reactions Installation of methyl group at 2-position Requires optimization for regioselectivity
5 Purification by distillation or chromatography Isolation of target compound Final product characterized by NMR and melting point

Analytical and Characterization Data

  • Physical State: The trifluoromethylpyridine derivatives typically appear as colorless liquids or solids that may crystallize on standing.
  • Melting Point: Related compounds such as 2,5-dichloro-3-(trifluoromethyl)pyridine melt around 52 °C.
  • Boiling Point: Approximately 107-108 °C under reduced pressure (25 mm Hg).
  • Nuclear Magnetic Resonance (NMR): Typical proton NMR signals include singlets in the aromatic region; fluorine NMR shows characteristic signals near -98 ppm for trifluoromethyl groups.
  • Purification: Vacuum distillation and silica gel chromatography are standard methods.

Summary and Recommendations

  • The preparation of this compound involves multi-step synthesis starting from halogenated trifluoromethylpyridine intermediates.
  • Bromination of 2-methoxy-3-(trifluoromethyl)pyridine followed by methylation is a practical route.
  • Use of diethyl malonate and sodium hydride enables construction of the methyl-substituted pyridine ring.
  • Purification requires careful chromatographic and distillation techniques to achieve high purity.
  • Characterization by NMR and melting point ensures structural confirmation.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Differences

Key pyridine derivatives with trifluoromethyl and related substituents are compared below:

Table 1: Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications (Inferred/Reported)
5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine 2-CH₃, 3-CF₃, 5-OCH₃ C₈H₈F₃NO 205.15 Agrochemicals, pharmaceuticals
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 3-CF₃, 5-Br C₇H₅BrF₃NO 256.02 Synthetic intermediates
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ C₈H₈F₃NO₂ 223.15 Research intermediates
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine 2-Cl, 3-Br, 5-CF₃ C₆H₂BrClF₃N 265.44 Agrochemical precursors
Pyridalyl (TFMP derivative) 5-CF₃, pyridine core C₁₅H₁₄ClF₃N₂O₃ 374.73 Insecticide
Key Observations:
  • Electron-Withdrawing Effects : The CF₃ group in all compounds enhances stability and directs electrophilic substitution reactions.
  • Reactivity : Bromine (in 5-Bromo-2-methoxy-3-CF₃ pyridine) acts as a leaving group, making it useful in nucleophilic substitutions .

Pharmacological and Agrochemical Relevance

Agrochemicals:
  • Pyridalyl (a TFMP derivative) demonstrates superior pest control due to fluorine’s electronegativity and pyridine’s aromatic stability . The target compound’s CF₃ and OCH₃ groups may similarly enhance insecticidal activity.
  • 3-Bromo-2-chloro-5-CF₃ pyridine is a precursor in synthesizing non-azolic CYP51 inhibitors, which are effective against Trypanosoma cruzi (Chagas disease) .
Pharmaceuticals:
  • Pyridine derivatives like N-(5-CF₃-pyridin-2-yl)-1-methyl-3-CF₃-pyrazole-4-carboxamide () highlight the role of CF₃ in enzyme inhibition. The target compound’s methyl group may optimize pharmacokinetic properties compared to bulkier substituents.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine, and how do substituents influence reaction efficiency?

  • Methodological Answer : A three-step synthesis approach for trifluoromethylpyridine derivatives (e.g., halogenation, cyanation, and methoxylation) can be adapted. For example:

Halogenation : Introduce a halogen (Cl/Br) at the 3-position using POCl₃ or PBr₃ under reflux .

Trifluoromethylation : Employ CuCF₃ or fluoroform-derived reagents for regioselective trifluoromethyl group introduction .

Methoxy/Methyl Substitution : Use nucleophilic aromatic substitution (SNAr) with NaOMe/MeOH for methoxy groups, and Grignard reagents for methyl groups.
Key Considerations : The electron-withdrawing trifluoromethyl group enhances reactivity at the 3-position, while steric hindrance from the methyl group may require elevated temperatures .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) due to the compound’s moderate polarity from the trifluoromethyl and methoxy groups .
  • Characterization :
  • NMR : ¹⁹F NMR to confirm trifluoromethyl (-CF₃, δ ~ -60 ppm) and ¹H NMR for methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₇F₃NO, [M+H]⁺ = 178.0543) .
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated in related pyridine derivatives .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in trifluoromethylpyridines?

  • Methodological Answer :
  • ¹H-¹⁵N HMBC NMR : Resolves ambiguities in substitution patterns by correlating nitrogen with adjacent protons.
  • IR Spectroscopy : Differentiates methoxy (C-O stretch ~1250 cm⁻¹) from methyl groups (C-H bend ~1375 cm⁻¹) .
  • UV-Vis : Electron-withdrawing groups (e.g., -CF₃) shift absorption maxima due to altered π→π* transitions .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl, methoxy, and methyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The -CF₃ group deactivates the pyridine ring, directing electrophiles to the 4-position (para to -CF₃). Methoxy groups (electron-donating) activate the 2- and 6-positions .
  • Steric Effects : The 2-methyl group hinders substitution at adjacent positions, favoring reactivity at the 4- or 6-positions. Computational studies (DFT) can predict transition-state energies .
  • Example : Nitration of this compound likely occurs at the 4-position, validated by NOESY correlations .

Q. What strategies mitigate challenges in coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability with electron-deficient pyridines.
  • Boron Partner Design : Prioritize electron-rich aryl boronic acids to counteract the pyridine’s electron deficiency.
  • Solvent/Temperature : Optimize in DMF/H₂O (100°C) to balance reactivity and decomposition risks .

Q. How do structural modifications (e.g., replacing methoxy with amino groups) impact biological activity?

  • Methodological Answer :
  • Case Study : 2-Amino-3-chloro-5-(trifluoromethyl)pyridine exhibits antitumor activity by intercalating DNA (IC₅₀ = 1.2 µM) . Replacing methoxy with amino groups increases basicity, enhancing DNA binding but reducing metabolic stability.
  • Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity changes.

SAR Analysis : Compare IC₅₀ values of analogs with varying substituents .

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic/electrophilic sites. For this compound, the 4-position shows highest electrophilicity (f⁻ = 0.15) .
  • Molecular Dynamics : Simulate transition states with AMBER to assess steric effects from the methyl group .

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